3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one
Description
Contextualization of Spiro Compounds in Advanced Organic Synthesis
Spiro compounds are a class of organic molecules distinguished by having at least two rings connected by a single, common atom known as the spiro atom. wikipedia.orgvedantu.com This structural feature imparts a unique and rigid three-dimensional geometry, which is a highly sought-after characteristic in modern medicinal chemistry and materials science. nih.govcambridgescholars.com The conformational restriction of the molecular framework allows for the precise spatial positioning of functional groups, which is crucial for selective interactions with biological targets such as enzymes and receptors. nih.gov
The synthesis of spirocycles is a significant focus in organic chemistry, offering access to novel molecular architectures. walshmedicalmedia.com These compounds serve as the structural backbone for numerous natural products, pharmaceuticals, and other biologically active molecules. nih.govwalshmedicalmedia.com For instance, spironolactone (B1682167) is a well-known synthetic steroid with a spirolactone structure used as a diuretic. wikipedia.org The development of synthetic methodologies to create spiro compounds, including intramolecular cyclizations and condensation reactions, is an active area of research. walshmedicalmedia.comslideshare.net
Significance of the 1,4-Dioxaspiro[4.5]decane Core and its Functionalization
The 1,4-dioxaspiro[4.5]decane core is a heterocyclic spiro compound. wikipedia.org It is commonly formed as a ketal through the condensation reaction of cyclohexanone (B45756) and ethylene (B1197577) glycol. wikipedia.org In this context, the 1,4-dioxolane ring serves as a protective group for the ketone functionality of the cyclohexane (B81311) ring, a common strategy in multi-step organic synthesis.
Beyond its role as a protecting group, the 1,4-dioxaspiro[4.5]decane scaffold is an exceptionally useful bifunctional synthetic intermediate. researchgate.net Its structure allows for chemical modifications on the cyclohexane ring while the protected ketone remains inert. Subsequent deprotection can reveal the ketone for further reactions. Functionalized derivatives of this core are widely used in the synthesis of pharmaceutical intermediates and other fine chemicals. researchgate.netepa.gov For example, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent agonist for the 5-HT1A receptor, highlighting the core's utility in drug discovery. epa.gov
Structural Elucidation and Nomenclatural Conventions for 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one
The structure of this compound is precisely described by its IUPAC name, which follows established nomenclatural conventions for spiro compounds. vedantu.comqmul.ac.uk
spiro : This prefix indicates that the two rings in the molecule share a single common atom. wikipedia.orgvedantu.com
[4.5] : This descriptor, placed in square brackets, denotes the number of atoms in each ring linked to the spiro atom, excluding the spiro atom itself. The numbers are arranged in ascending order and separated by a period. qmul.ac.ukacdlabs.com In this case, the five-membered dioxolane ring has four atoms (O1, C2, C3, O4) connected to the spiro atom (C5), and the six-membered cyclohexane ring has five atoms (C6, C7, C8, C9, C10).
decan : This root name indicates that the total number of atoms in the bicyclic system is ten. acdlabs.com
1,4-dioxa : This prefix specifies that there are two oxygen atoms (heteroatoms) replacing carbon atoms at positions 1 and 4 of the spiro system. qmul.ac.uk
-2-one : This suffix indicates a ketone group (C=O) at the 2-position of the scaffold. The presence of this carbonyl group within the dioxolane ring makes this portion of the molecule a lactone (a cyclic ester).
3-Phenyl : This prefix indicates that a phenyl group is attached to the carbon atom at the 3-position.
The numbering of the atoms begins in the smaller ring, starting with an atom adjacent to the spiro atom, and proceeds around the small ring, then to the spiro atom itself, and finally around the larger ring. vedantu.comqmul.ac.uk
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5439-43-0 | chiralen.com |
| Molecular Formula | C₁₄H₁₆O₃ | chiralen.com |
| Molecular Weight | 232.28 g/mol | chiralen.com |
| Synonym | 2-phenyl-1,4-dioxaspiro[4.5]decan-3-one | chiralen.com |
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,4-dioxaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13-12(11-7-3-1-4-8-11)16-14(17-13)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCBRBCEGDMXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(C(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-43-0 | |
| Record name | NSC15111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 3 Phenyl 1,4 Dioxaspiro 4.5 Decan 2 One and Its Analogues
Classical Approaches to Spiroketal Lactone Formation
Classical methods for forming spiroketal lactones have traditionally relied on acid-catalyzed cyclization and intramolecular esterification pathways. These foundational strategies remain relevant and often serve as the basis for more complex, modern synthetic routes.
Acid catalysis is a cornerstone in the synthesis of spiroketals, including spiroketal lactones. mdpi.com These reactions typically proceed through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by a nucleophile. Brønsted acids such as p-toluenesulfonic acid (TsOH) have been employed for spirocyclization, though these reactions can sometimes be hindered by the formation of side products. nih.gov
More advanced applications of acid catalysis involve the use of chiral Brønsted acids, such as imidodiphosphoric acids or chiral phosphoric acids, to achieve enantioselectivity. nih.govresearchgate.net These catalysts create a highly organized chiral microenvironment around the active site, enabling stereocontrolled cyclization. nih.gov Mechanistic studies on chiral phosphoric acid-catalyzed spiroketalizations have pointed towards a highly asynchronous, concerted mechanism rather than the formation of a long-lived oxocarbenium intermediate. acs.org This approach allows for the stereoselective formation of the spiroketal core from precursors like hydroxyenol ethers. researchgate.netacs.org The acid-catalyzed transformation is a fundamental step in the synthesis of many spiroketal-containing compounds. acs.org
The formation of the lactone ring is fundamentally an intramolecular esterification reaction, known as lactonization. This process typically involves the cyclization of a precursor molecule containing both a carboxylic acid and a hydroxyl group. A direct precursor to 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one would be a substituted 2-(1-hydroxycyclohexyl)-2-phenylacetic acid, which upon cyclization would form the target spiroketal lactone.
Various methods have been developed to facilitate this key transformation. For instance, halolactonization, such as the bromolactonization of α-allyl carboxylic acids, provides an effective route to γ-lactones. nii.ac.jp More complex cascade reactions have also been designed to build the lactone ring system efficiently. A rhodium-catalyzed cascade involving the O-H insertion of a carbene into a carboxylic acid, followed by an aldol (B89426) cyclization, can produce highly functionalized γ-butyrolactones and can be adapted to form spiro-lactones. nsf.gov
Recent advancements include photocatalyzed methods, where homoallylic cesium oxalates undergo a lactonization-alkynylation cascade to yield functionalized lactones. nih.gov Furthermore, manganese complexes have been used to catalyze the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates, demonstrating a powerful method for forming the lactone ring under mild conditions. nih.gov
Advanced Synthetic Protocols
Modern synthetic chemistry has introduced a range of advanced protocols that offer superior control, efficiency, and selectivity compared to classical methods. These include the use of sophisticated catalytic systems, stereoselective techniques, and environmentally benign approaches.
A variety of catalytic systems have been developed for the synthesis of spiroketals and lactones. Transition metal catalysis is particularly prominent. Palladium(II) catalysts have been successfully used in the intramolecular cyclization of dihydroxyketones to stereoselectively form spiroketal structures. doi.org Similarly, palladium catalysis is employed in reactions like aminocarbonylation involving the 1,4-dioxaspiro[4.5]decane core. researchgate.net
Other metals have also proven effective. Rhodium catalysts, such as Rh₂(TFA)₄, are used in cascade reactions to access diverse lactone structures. nsf.gov Gold(I) catalysts facilitate the tandem spiroketalization of epoxyalkynes, providing a route to functionalized spiroketals. nih.gov Beyond precious metals, titanium catalysts like Ti(Oi-Pr)₄ have been used for high-yield, stereocontrolled spirocyclizations. nih.gov Manganese catalysts are effective for specific lactonization reactions. nih.gov In addition to metal-based systems, organocatalysts, particularly chiral phosphoric acids, have emerged as powerful tools for asymmetric spiroketalization. acs.orgacs.org
Table 1: Catalytic Systems in Spiroketal Lactone Synthesis
| Catalyst System | Reaction Type | Precursor Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Pd(II) Complexes | Intramolecular Cyclization | Dihydroxyketone | Stereoselective formation of spiroketals. | doi.org |
| Rh₂(TFA)₄ | Cascade Reaction | Ketoacid & Diazo Synthon | Access to highly functionalized lactones. | nsf.gov |
| Au(I) Complexes | Tandem Spiroketalization | Epoxyalkyne | Construction of functionalized spiroketals. | nih.gov |
| Chiral Phosphoric Acid | Asymmetric Spiroketalization | Dihydroxypentanone | Enantioselective cyclization. | researchgate.netacs.orgacs.org |
| Ti(Oi-Pr)₄ | Spirocyclization | Glycal Epoxide | High yields and complete stereocontrol. | nih.gov |
| Mn Complexes | γ-Lactonization | Carboxylic Acid | Site- and stereoselective C-H activation. | nih.gov |
Achieving stereocontrol is a critical aspect of synthesizing complex molecules like this compound. Significant progress has been made in both diastereoselective and enantioselective synthesis.
Enantioselective methods often rely on chiral catalysts. An organocatalytic domino reaction has been developed for the construction of spiroketal lactones, achieving excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). acs.org Similarly, chiral bifunctional sulfide (B99878) catalysts derived from BINOL have been used for the enantioselective bromolactonization of α-allyl carboxylic acids. nii.ac.jp Confined Brønsted acids, a class of chiral phosphoric acid catalysts, are highly effective in promoting enantioselective spiroketalization reactions by creating a well-defined chiral pocket that directs the cyclization. nih.govacs.org
Diastereoselectivity can be controlled through various means. Palladium(II)-catalyzed cyclizations have been shown to produce spiroketals with high diastereoselectivity (e.g., 97:3). doi.org Kinetic spirocyclization of glycal epoxides allows for stereocontrolled synthesis of spiroketals. nih.gov In some cases, the chirality of the catalyst can be manipulated to selectively form a specific diastereomer. For example, using either the (R,R) or (S,S) enantiomer of a Mn catalyst allowed for the selective lactonization of different methyl groups in a gem-dimethyl unit with high diastereomeric ratios. nih.gov Cooperative photocatalysis and organocatalysis have also been used to achieve [3 + 2] cycloadditions with high diastereoselectivity (up to 99:1). mdpi.com
Table 2: Examples of Stereoselective Synthesis of Spiroketal Lactones and Analogues
| Method | Catalyst/Reagent | Selectivity | Key Finding | Reference(s) |
|---|---|---|---|---|
| Organocatalytic Domino Reaction | Chiral Squaramide-Tertiary Amine | Up to 99% ee, >20:1 dr | Enantioselective construction of spiroketal lactones with axial and central chirality. | acs.org |
| Pd(II)-Catalyzed Cyclization | PdCl₂(PhCN)₂ | 97:3 dr | Highly stereoselective formation of [6.6]-spiroketals. | doi.org |
| Asymmetric Bromolactonization | BINOL-derived Chiral Sulfide | High enantioselectivity | Efficient synthesis of γ-chiral α-spiro-γ-lactones. | nii.ac.jp |
| Asymmetric Spiroketalization | Chiral Phosphoric Acid | High enantioselectivity | Enantioselective spiroketalization via a confined Brønsted acid. | nih.govacs.org |
| Mn-Catalyzed Lactonization | Chiral Mn(TIPS-pdp) | >100:1 dr | Catalyst chirality dictates diastereoselectivity in C-H lactonization. | nih.gov |
In recent years, there has been a strong push towards developing more sustainable and efficient synthetic methodologies. nih.gov Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages such as dramatically reduced reaction times, improved yields, and the ability to conduct solvent-free reactions. rsc.orgresearchgate.netsphinxsai.com This technology accelerates chemical reactions by using microwave radiation to directly and uniformly heat the reacting molecules. nih.govsphinxsai.com Microwave irradiation has been successfully applied to the synthesis of various spiro heterocycles, including analogues of the 1,4-dioxaspiro[4.5]decane system. rsc.orgunimore.it
Beyond microwave chemistry, other green approaches are being implemented. Sonochemistry, which uses ultrasound to promote reactions, has been used to synthesize 1,4-dioxaspiro[4.5]decane derivatives with a recyclable montmorillonite (B579905) KSF catalyst. researchgate.net The development of catalytic systems that are metal-free and allow for 100% atom conversion represents another key direction in green chemistry. mdpi.com These strategies not only improve the efficiency and environmental footprint of the synthesis but also open up new reaction pathways that may not be accessible through conventional heating. sphinxsai.com
Precursor Design and Synthetic Efficiency Considerations
The primary precursors for the synthesis of this compound are cyclohexanone (B45756) and mandelic acid (2-hydroxy-2-phenylacetic acid). This reaction is a ketalization process, where the carbonyl group of cyclohexanone reacts with the hydroxyl and carboxyl groups of mandelic acid to form the spiro-lactone ring system through a dehydrative cyclization.
The efficiency of this transformation is highly dependent on the choice of catalyst and the reaction conditions. Several catalysts have been investigated to promote this reaction, with a focus on improving yields and minimizing reaction times. Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry.
Detailed research findings on the synthesis of this compound from cyclohexanone and mandelic acid have been reported, highlighting the effectiveness of various catalytic systems. Silica (B1680970) sulfate (B86663) has emerged as a highly efficient and reusable catalyst for this transformation, affording excellent yields under mild conditions researchgate.net. The reaction has been successfully carried out both in a solvent and under solvent-free conditions, with the latter often providing a more environmentally friendly and efficient process researchgate.net.
Other acid catalysts, such as p-toluenesulfonic acid (p-TSA) and montmorillonite K-10 clay, have also been employed, demonstrating variable degrees of success researchgate.net. The choice of solvent can also influence the reaction rate and yield, with ethereal solvents like diethyl ether being commonly used researchgate.net.
The synthesis of analogues of this compound can be achieved by varying the precursors. For instance, using substituted cyclohexanones or different α-hydroxy acids allows for the generation of a library of related spiro-lactone compounds. An example is the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, which is formed from the reaction of cyclohexanone with methyl 9,10-dihydroxyoctadecanoate researchgate.net. This reaction, facilitated by a montmorillonite KSF catalyst under sonochemical conditions, resulted in a yield of 45.12% researchgate.net. Another related compound, (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, is synthesized from cyclohexanone and malic acid researchgate.net.
The following interactive data table summarizes the reported yields for the synthesis of this compound using different catalysts and conditions.
Interactive Data Table: Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfate | Solvent-free | 50 | 1.5 | 92 | researchgate.net |
| Silica Sulfate | Diethyl ether | Reflux | 3 | 85 | researchgate.net |
| Montmorillonite K-10 | Diethyl ether | Reflux | 4 | 75 | researchgate.net |
| p-Toluenesulfonic acid | Diethyl ether | Reflux | 6 | 40 | researchgate.net |
Stereochemical Investigations of 3 Phenyl 1,4 Dioxaspiro 4.5 Decan 2 One
Chiral Recognition and Resolution Methods
The presence of a chiral carbon at the C3 position, bonded to a hydrogen, a phenyl group, an oxygen atom of the ring, and the spiro carbon, means that 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one exists as a pair of enantiomers. mdpi.com These non-superimposable mirror images possess identical physical properties except for their interaction with plane-polarized light and other chiral entities. mdpi.com The separation of such a racemic mixture into its individual enantiomers is a critical process known as chiral resolution.
Several methods are employed for the enantioresolution of chiral compounds, which are applicable to spirocyclic systems. mdpi.com Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are among the most effective. mdpi.comresearchgate.net The underlying principle of this method is the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. According to Dalgliesh's three-point rule, a stable diastereomeric interaction requires at least three points of contact, which can include hydrogen bonds, π-π stacking, dipole-dipole interactions, or steric hindrance. mdpi.com
Another established technique is diastereomeric crystallization. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. nih.gov Following separation, the chiral auxiliary is chemically removed to yield the pure enantiomers.
Table 1: Common Chiral Resolution Techniques
| Method | Principle | Key Factors |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | CSP type (e.g., polysaccharide-based), mobile phase composition, temperature. researchgate.net |
| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers with different solubilities using a chiral auxiliary. nih.gov | Choice of resolving agent, solvent system for crystallization. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. researcher.life | Chiral selector (e.g., cyclodextrins), buffer pH, voltage. researcher.life |
For spiro-lactones and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven particularly effective due to their complex chiral cavities and multiple interaction sites. researchgate.net
Diastereoselective Synthesis and Reaction Pathways
The stereocontrolled synthesis of this compound is crucial for accessing specific stereoisomers and studying their unique properties. Diastereoselective synthesis aims to preferentially create one diastereomer over others. While specific synthetic routes for this exact molecule are not extensively detailed in the literature, pathways for analogous spirocyclic systems provide significant insight.
A general and plausible approach for the synthesis of the 1,4-dioxaspiro[4.5]decane framework involves the reaction of a ketone with a diol. The synthesis of this compound would likely start from 1,1-cyclohexanedimethanol (B1582361) and a derivative of mandelic acid or a related precursor containing the phenyl-substituted lactone moiety.
For structurally related compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a three-step synthesis has been developed starting from 4-phenylcyclohexanone. mdpi.com This highlights a common strategy where the spiro core is constructed from a cyclic ketone. Another relevant method is the palladium-mediated cyclocarbonylation used in the stereoselective synthesis of related oxa-azaspiro[4.5]decanes, demonstrating the utility of transition metal catalysis in forming complex spirocyclic rings. researchgate.net
Table 2: General Synthetic Strategy for Spiro-Lactones
| Step | Description | Starting Materials Example | Key Considerations |
|---|---|---|---|
| 1 | Formation of a Precursor | 4-phenylcyclohexanone, Sodium Cyanide, Methylamine HCl. mdpi.com | Control of reaction conditions to achieve high yield. mdpi.com |
| 2 | Cyclization | Intermediate from Step 1, Sodium Hydride. mdpi.com | Use of a suitable base and solvent to facilitate ring closure. |
| 3 | Lactone Formation | A suitable hydroxy acid or its derivative. | Acid or base catalysis; potential for stereocontrol during cyclization. |
The diastereoselectivity in such syntheses is often governed by the steric hindrance of the existing stereocenters, directing the approach of reagents to the less hindered face of the molecule.
Conformational Analysis of the Spirocyclic System
The three-dimensional structure and conformational preferences of the spirocyclic system are critical determinants of its reactivity and biological interactions. The this compound molecule consists of a rigid 1,3-dioxolan-2-one ring fused to a flexible cyclohexane (B81311) ring.
The five-membered 1,3-dioxolan-2-one ring is not planar and likely adopts an envelope or twist conformation. The orientation of the phenyl group at the C3 position (axial vs. equatorial relative to the dioxolanone ring) is a key conformational feature. This orientation is influenced by steric interactions with the adjacent spiro-cyclohexane ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the spatial proximity of protons and thus deducing the predominant conformation in solution. mdpi.com X-ray crystallography can provide definitive solid-state structural information, as demonstrated in the study of related 1,3-dioxane (B1201747) derivatives. researchgate.netresearchgate.net
Table 3: Predicted Conformational Features
| Molecular Fragment | Predicted Conformation | Key Influences |
|---|---|---|
| Cyclohexane Ring | Chair | Minimization of A-strain and gauche interactions. |
| 1,3-Dioxolan-2-one Ring | Envelope or Twist | Ring strain, spiro-fusion. |
| C3-Phenyl Group | Pseudo-axial or Pseudo-equatorial | Steric hindrance with the cyclohexane ring; minimization of non-bonded interactions. |
Influence of Stereochemistry on Chemical Reactivity
The specific stereoisomerism of this compound has a profound impact on its chemical reactivity. Different stereoisomers can exhibit significantly different reaction rates and even follow different reaction pathways due to their distinct three-dimensional structures.
The spatial arrangement of the functional groups determines their accessibility to incoming reagents. For instance, the orientation of the phenyl group and the conformation of the spirocyclic system can create significant steric hindrance, shielding one face of the molecule from attack. nih.gov This steric control is fundamental in diastereoselective reactions where the existing chirality of the molecule directs the outcome of a new stereocenter formation.
Furthermore, the stereochemistry influences the stability of reaction intermediates and transition states. A reaction proceeding through a sterically crowded transition state will have a higher activation energy and thus a slower rate compared to a pathway with a less hindered transition state. In the context of potential biological activity, the precise stereochemistry is critical for molecular recognition. The binding affinity of a molecule to a biological target, such as an enzyme or receptor, is highly dependent on a specific three-dimensional fit, much like a key fits into a lock. Studies on analogous dispiro-1,2,4,5-tetraoxane compounds have shown that different stereoisomers exhibit distinct binding modes and activities, underscoring the critical role of stereochemistry. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 1,4 Dioxaspiro 4.5 Decan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the relative configuration of stereocenters in molecules like 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one. By analyzing the chemical shifts, coupling constants, and through-space interactions, the spatial arrangement of atoms can be determined.
Detailed analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals. mdpi.com For spirocyclic systems, the stereochemistry can be analyzed by examining the chemical shifts of the substituents. researchgate.net In related spiro[4.5]decane systems, compounds with a methyl group in the six-membered ring typically exhibit a chair conformation with the methyl group in an equatorial position. researchgate.net The relative stereochemistry of the phenyl group and other substituents on the dioxolane ring can be inferred from the coupling constants between adjacent protons and through Nuclear Overhauser Effect (NOE) correlations, which provide information about the proximity of atoms in space. mdpi.com
Table 1: Representative NMR Data for Spirocyclic Compounds
| Nucleus | Chemical Shift Range (ppm) | Key Correlations | Reference |
|---|---|---|---|
| ¹H | Varies based on substitution | COSY, NOESY/ROESY | mdpi.com |
Note: Specific chemical shifts for this compound are not publicly available and would require experimental determination.
Mass Spectrometry (MS) and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk In the study of this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be a common approach. wvu.edunih.gov
The protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pathways are often influenced by the stability of the resulting ions and neutral losses. chemguide.co.uk For instance, a common fragmentation pathway for related structures involves the loss of small neutral molecules like CO or CO₂ from the lactone ring. wvu.edu The phenyl group can influence fragmentation, potentially leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a substituted variant. wvu.edu The spirocyclic nature of the molecule will also lead to characteristic fragmentation patterns, including retro-Diels-Alder (RDA) type reactions or other ring-opening mechanisms. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) would provide accurate mass measurements of the parent and fragment ions, allowing for the determination of their elemental compositions. mdpi.com
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Structure/Formula | Fragmentation Pathway | Reference |
|---|---|---|---|
| 247.13 | [C₁₅H₁₉O₃]⁺ ([M+H]⁺) | Parent Ion | wvu.edu |
| 219.13 | [C₁₄H₁₉O₂]⁺ | Loss of CO | wvu.edu |
| 203.14 | [C₁₄H₁₉O]⁺ | Loss of CO₂ | wvu.edu |
| 105.03 | [C₇H₅O]⁺ | Benzoyl cation | wvu.edu |
Note: This table represents plausible fragments based on general fragmentation principles of similar structures. Experimental data is required for confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
In the IR spectrum of this compound, a strong absorption band is expected for the carbonyl (C=O) stretching vibration of the lactone ring, typically in the range of 1730-1750 cm⁻¹. scispace.com The C-O stretching vibrations of the ester and ether linkages within the dioxolane ring would also give rise to characteristic bands in the fingerprint region (1300-1000 cm⁻¹). scispace.com The presence of the phenyl group would be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. scispace.com
Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov The aromatic ring vibrations are often strong in the Raman spectrum. researchgate.net By comparing the experimental IR and Raman spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. scispace.comresearchgate.net This vibrational analysis provides a detailed fingerprint of the molecule's structure. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | >3000 | IR, Raman | scispace.com |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman | scispace.com |
| Carbonyl (C=O) Stretch | 1730-1750 | IR | scispace.com |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman | scispace.comresearchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov
The crystallographic analysis would reveal the conformation of both the five-membered dioxolane ring and the six-membered cyclohexane (B81311) ring in the solid state. mdpi.com The orientation of the phenyl substituent relative to the spirocyclic system would also be precisely determined. researchgate.net Intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing can also be identified. redalyc.org For chiral molecules, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion of X-rays, often quantified by the Flack parameter. nih.gov
Table 4: Representative Crystallographic Data
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Basic symmetry of the unit cell | redalyc.org |
| Space Group | e.g., P2₁/c | Symmetry elements within the unit cell | redalyc.org |
| Unit Cell Dimensions | a, b, c, α, β, γ | Size and shape of the unit cell | redalyc.org |
| Z | Number of molecules per unit cell | Information on molecular packing | redalyc.org |
Note: Specific crystallographic data for this compound is not publicly available and would require experimental determination.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules in solution. nih.gov These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. hebmu.edu.cn
The experimental ECD spectrum of this compound would show characteristic Cotton effects corresponding to the electronic transitions of its chromophores, primarily the phenyl group and the carbonyl group of the lactone. unibas.it The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.
To assign the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra calculated for both possible enantiomers using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). hebmu.edu.cnresearchgate.net A good match between the experimental and a calculated spectrum allows for a reliable assignment of the absolute configuration. unibas.it ORD, which measures the change in optical rotation with wavelength, provides complementary information and can be particularly useful in regions where ECD signals are weak. nih.govunibas.it The combination of these chiroptical methods offers a powerful, non-destructive approach to stereochemical elucidation. mdpi.com
Table 5: Principles of Chiroptical Spectroscopy for Absolute Configuration Assignment
| Technique | Principle | Information Gained | Reference |
|---|---|---|---|
| ECD | Differential absorption of left and right circularly polarized light | Stereochemical information from chromophoric transitions (Cotton effects) | hebmu.edu.cnunibas.it |
| ORD | Variation of optical rotation with wavelength | Complementary stereochemical information, especially away from absorption maxima | nih.govunibas.it |
Theoretical and Computational Chemistry Studies of 3 Phenyl 1,4 Dioxaspiro 4.5 Decan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and to probe its electronic nature. tandfonline.combohrium.comresearchgate.net
These calculations yield crucial information about the distribution of electrons within the molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The HOMO is typically localized on the electron-rich phenyl ring and the oxygen atoms of the dioxaspiro system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered around the carbonyl group of the lactone, highlighting its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, DFT enables the calculation of various reactivity descriptors. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. Other quantum chemical parameters derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. bohrium.com
Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results for similar organic molecules.)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.80 eV | A measure of the energy lowering of a molecule when it accepts electrons. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is typically initiated by a systematic search of the potential energy surface to identify stable conformers (local minima). This can be followed by more sophisticated computational methods. Molecular dynamics (MD) simulations, for instance, provide a dynamic picture of the molecule's behavior over time. nih.govnih.govresearchgate.net By simulating the atomic motions at a given temperature, MD can explore the accessible conformational space, revealing the relative populations of different conformers and the energy barriers for interconversion between them. numberanalytics.comosti.gov These simulations are particularly useful for understanding how the molecule might adapt its shape in different solvent environments or when interacting with a biological target. tandfonline.com The rigidity of the spiroketal system is a key feature that can be used to control the conformation of otherwise flexible structures. beilstein-journals.orgnih.govnih.gov
Table 2: Illustrative Conformational Energy Profile for this compound (Note: This data is representative and intended to illustrate the typical output of a conformational analysis.)
| Conformer | Relative Energy (kcal/mol) | Cyclohexane (B81311) Conformation | Phenyl Group Orientation |
| 1 (Global Minimum) | 0.00 | Chair | Equatorial |
| 2 | 1.25 | Chair | Axial |
| 3 | 5.80 | Skew-Boat | Equatorial |
| 4 | 6.50 | Skew-Boat | Axial |
Transition State Modeling for Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound, such as its hydrolysis, is greatly facilitated by transition state modeling. Using DFT, chemists can map out the entire reaction pathway, from reactants to products, by locating the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net
For example, in the base-catalyzed hydrolysis of the lactone, the reaction is expected to proceed via a two-step BAC2 mechanism. nih.gov Computational modeling can identify the transition state for the initial nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon and the subsequent transition state for the departure of the leaving group. The calculated activation energies for these steps provide a quantitative understanding of the reaction kinetics. nih.govacs.org These calculations often require the inclusion of explicit solvent molecules in the model to accurately represent the hydrogen bonding and solvation effects that are crucial in stabilizing the transition states. nih.gov
Table 3: Example of Calculated Activation Energies for the Hydrolysis of this compound (Note: The following values are illustrative, based on studies of similar lactones.)
| Reaction Step | Mechanism | Calculated Activation Energy (kcal/mol) | Description |
| Nucleophilic Attack | BAC2 | 15.2 | The energy barrier for the formation of the tetrahedral intermediate. |
| Leaving Group Departure | BAC2 | 12.8 | The energy barrier for the ring-opening step to form the product. |
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP). researchgate.netresearchgate.netnih.govmdpi.com These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure of the molecule. This is particularly useful for assigning signals in complex spectra, especially for diastereotopic protons within the spiro system. The accuracy of these predictions can be high, often with errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, when appropriate levels of theory and basis sets are used. nih.govrsc.org
Vibrational Frequencies: DFT calculations can also predict the vibrational spectrum (e.g., infrared spectrum) of the molecule. rsc.orgresearchgate.net The calculated frequencies correspond to the various vibrational modes of the molecule. A key feature in the IR spectrum of this compound is the carbonyl (C=O) stretching frequency of the lactone. researchgate.netpg.edu.pl DFT can predict this frequency with good accuracy, although it is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic values. researchgate.net The predicted position of the C=O stretch is sensitive to the ring strain of the lactone and the electronic environment, making it a valuable diagnostic tool. For a five-membered lactone ring (γ-lactone), this stretch is typically observed at a higher frequency (around 1765 cm⁻¹) compared to a six-membered lactone. pg.edu.pl
Table 4: Representative Predicted vs. Experimental Spectroscopic Data for this compound (Note: This is a hypothetical comparison to illustrate the application of computational prediction.)
| Spectroscopic Parameter | Predicted Value (GIAO/B3LYP) | Experimental Value |
| ¹H NMR (diastereotopic proton Ha) | 2.15 ppm | 2.18 ppm |
| ¹H NMR (diastereotopic proton Hb) | 2.45 ppm | 2.49 ppm |
| ¹³C NMR (carbonyl carbon) | 175.5 ppm | 176.2 ppm |
| IR (C=O stretch, scaled) | 1768 cm⁻¹ | 1770 cm⁻¹ |
Applications of 3 Phenyl 1,4 Dioxaspiro 4.5 Decan 2 One As an Advanced Synthetic Building Block and Specialty Chemical Intermediate
Role in the Construction of Natural Product Cores (non-biological focus)
The spiro[4.5]decane skeleton is a structural motif present in various biologically important natural products, particularly in the axane family of sesquiterpenes. For instance, the total synthesis of gleenol (B1239691) and axenol has been accomplished using a highly functionalized spiro[4.5]decane intermediate. nih.gov In that synthesis, a Claisen rearrangement was a key step to construct the multi-functionalized spiro core as a single diastereomer. nih.gov This highlights the value of the spiro[4.5]decane framework as a rigid scaffold for controlling stereochemistry in the synthesis of complex molecules.
While there are no specific examples in the surveyed literature of 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one being directly used to build a natural product core, its structure makes it a potential precursor. As a chiral building block, it could be employed to introduce the spirocyclic ketal moiety, with the phenyl group offering a site for further functionalization or influencing the stereochemical outcome of subsequent reactions. The development of synthetic routes to other functionalized spiro[4.4]nonanes and spiro[4.5]decanes further underscores the interest in this class of compounds for creating structurally diverse molecules. researchgate.net
Synthesis of Chiral Auxiliaries and Ligands
Chiral building blocks are fundamental in asymmetric synthesis, enabling the production of single-enantiomer drugs and other fine chemicals. nih.govresearchgate.net These building blocks can be incorporated into a final target molecule or used as transient chiral auxiliaries that direct the stereochemistry of a reaction before being cleaved and recycled. Common strategies involve the use of chiral catalysts or the temporary attachment of a chiral group to a substrate to induce diastereoselectivity. researchgate.net
This compound is a chiral lactone, a class of compounds that can serve as versatile synthons. The inherent chirality and defined stereochemistry make it a candidate for use in asymmetric synthesis. Although specific literature detailing its application as a chiral auxiliary or as a precursor for a chiral ligand was not identified, its structural features are relevant. The synthesis of other chiral spirocyclic heterocycles is an active area of research, often involving solid-phase synthesis techniques to create libraries of potential drug candidates. nih.gov The development of new chiral building blocks, including various dioxolanes and other heterocyclic systems, is continually pursued to expand the toolbox for medicinal and organic chemists. sigmaaldrich.com
Applications in Materials Science and Polymer Chemistry (excluding any biological context)
The application of this compound in materials science and polymer chemistry is not documented in the available literature. There are no indications of its use as a monomer for polymerization or as an additive to modify material properties.
However, related dioxaspiro structures have been explored for materials applications. For example, novel 1,4-dioxaspiro[4.5]decane compounds derived from oleic acid have been synthesized and evaluated as potential biolubricants. researchgate.net In that work, methyl 9,10-dihydroxyoctadecanoate was reacted with cyclohexanone (B45756) using a sonochemical method to produce methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate. researchgate.net This demonstrates that the dioxaspiro[4.5]decane scaffold can be integrated into long-chain esters to create functional fluids, suggesting a potential, though unexplored, avenue for this class of compounds. The field of polymer chemistry often utilizes monomers with unique steric and electronic properties to create materials with specific characteristics, such as highly stereoregular poly(phenylacetylene)s. unizar.es
Development of Novel Reaction Methodologies
Research into novel reaction methodologies often focuses on either creating complex scaffolds from simple precursors or finding new transformations for existing building blocks. In the context of spirocycles, a significant body of work is dedicated to their synthesis. For instance, palladium-catalyzed aminocarbonylation has been used to prepare 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone. researchgate.net Other innovative methods include the Paternò–Büchi reaction to form functionalized spirocyclic oxetanes rsc.org and one-pot multicomponent reactions to generate spirocyclic dihydropyrazinones. researchgate.net
These examples focus on the construction of the spirocyclic core. The alternative approach, using a pre-formed molecule like this compound as a substrate to test or develop new chemical reactions, is not found in the surveyed literature. The review article with DOI 10.1055/s-2006-933138, which is associated with the compound by a commercial supplier chiralen.com, discusses developments in palladium-catalyzed allylic alkylations of preformed enolates but does not specifically mention using this compound in this context. thieme-connect.com
Synthesis and Chemical Studies of Analogues and Derivatives of 3 Phenyl 1,4 Dioxaspiro 4.5 Decan 2 One
Positional Isomers and Ring-Expanded/Contracted Analogues
The synthesis of positional isomers and ring-expanded or contracted analogues of 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one involves strategic modifications of the core structure to explore the impact of scaffold geometry on chemical properties and reactivity. While direct synthetic routes to positional isomers of this specific compound are not extensively documented, general methodologies for accessing such analogues can be inferred from related chemical systems.
Positional isomers could, for example, involve shifting the phenyl group to a different position on the lactone ring or altering the spiro-fusion point on the cyclohexane (B81311) ring. The synthesis of such isomers would likely necessitate a completely different synthetic strategy, starting from appropriately substituted precursors. For instance, a positional isomer with the phenyl group at the 2-position of the lactone would require a different alpha-hydroxy acid precursor.
Ring-expanded and contracted analogues are of significant interest in medicinal chemistry as they allow for the exploration of a wider chemical space. The synthesis of medium-sized rings (8-11 membered) can be challenging, but ring expansion reactions provide a practical approach. A common strategy for ring expansion is the Tiffeneau–Demjanov rearrangement or similar homologation sequences. For example, a ketone precursor could be converted to a cyanohydrin, which is then reduced and subjected to diazotization to induce ring expansion. Cascade ring expansion reactions have also been developed to form medium-sized lactones from linear carboxylic acids, offering an efficient route to these larger ring systems.
Conversely, ring contraction would yield spiro systems with smaller cycloalkane rings, such as cyclopentane. These syntheses would start from the corresponding smaller cycloalkanone. The choice of synthetic route is critical and is often guided by the desired substitution pattern and ring size of the final analogue.
Derivatives with Modified Substituents on the Phenyl and Cyclohexane Rings
The synthesis of derivatives of this compound with modified substituents on the phenyl and cyclohexane rings allows for a systematic investigation of structure-activity relationships.
Modifications on the Phenyl Ring:
Derivatives with various substituents on the phenyl ring can be prepared to modulate the electronic and steric properties of the molecule. This is a common strategy in drug discovery to enhance potency and selectivity. The synthesis of such derivatives typically involves starting with a substituted mandelic acid or its synthetic equivalent. For example, a Grignard reaction between a substituted benzaldehyde (B42025) and a suitable nucleophile can provide the necessary substituted alpha-hydroxy acid precursor. Alternatively, late-stage functionalization of the phenyl ring through electrophilic aromatic substitution or cross-coupling reactions like the Suzuki-Miyaura coupling can be employed, although this may be complicated by the presence of the lactone functionality.
Modifications on the Cyclohexane Ring:
Introducing substituents on the cyclohexane ring can influence the conformational preferences of the spirocyclic system and provide additional points for interaction with biological targets. The synthesis of these derivatives generally starts from a substituted cyclohexanone (B45756). For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spirocyclic compound, begins with 4-phenylcyclohexanone. This substituted ketone can then be subjected to reactions such as the Strecker synthesis to introduce an amino nitrile group, which can be further elaborated to form the desired spirocyclic system. The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has also been reported, where various substituents were introduced on the nitrogen atom at the 8-position of the cyclohexane ring analogue.
The following table summarizes some examples of substituted spiro[4.5]decane analogues found in the literature:
| Compound Name | Ring System | Substituent(s) | Reference(s) |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | 1,3-Diazaspiro[4.5]decane-2,4-dione | Methyl at N-1, Phenyl at C-8 | |
| 8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | 2-(3-Indolyl)ethyl at N-8 | |
| 3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Methyl at C-3, 3-(2-Methoxyphenoxy)-2-hydroxypropyl at N-8 |
Heteroatom Substitution within the Spiroketal or Lactone Rings (e.g., sulfur analogues)
The replacement of one or more heteroatoms in the this compound scaffold can lead to analogues with significantly different chemical and physical properties.
Sulfur Analogues:
The substitution of oxygen with sulfur to create thia-analogues is a common bioisosteric replacement strategy. The synthesis of sulfur-containing spirocycles often involves the use of sulfur-based nucleophiles in cyclization reactions. For example, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been achieved through the reaction of a substituted amine, cyclohexanone, and thioglycolic acid. This multicomponent reaction provides a straightforward route to spiro-thiazolidinones. Further oxidation of the sulfur atom in such analogues using reagents like Oxone® can lead to the corresponding sulfoxides and sulfones, providing another level of structural diversity. The synthesis of sulfur-rich macrocycles and other scaffolds like 1,4-dithiins and thianthrenes has also been explored, which could inspire the design of novel sulfur-containing spirocyclic systems.
Nitrogen Analogues:
The introduction of nitrogen atoms into the spirocyclic framework can also be achieved through various synthetic routes. For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, where a di-Boc-protected piperazine (B1678402) derivative is used as a key building block. These compounds are synthesized on solid support, allowing for the rapid generation of a library of analogues. The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has also been accomplished, demonstrating the feasibility of incorporating nitrogen into the cyclohexane portion of the spirocycle.
Future Research Directions in 3 Phenyl 1,4 Dioxaspiro 4.5 Decan 2 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one involves the protection of α-hydroxy acids, such as mandelic acid, with cyclohexanone (B45756). Recent studies have focused on improving the efficiency and environmental footprint of this transformation. One approach has utilized silica (B1680970) sulfate (B86663) as a recyclable heterogeneous catalyst under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.comtandfonline.com This method avoids the use of toxic substances and allows for easy recovery and reuse of the catalyst. tandfonline.com Another reported method employs iodine as a catalyst, which is an efficient and mild protocol for this protection, also leading to high yields of the desired product. niscpr.res.in
Future research in this area should continue to prioritize sustainability. The development of catalytic systems based on earth-abundant metals or organocatalysts would be a significant advancement. Furthermore, exploring the use of greener solvents, such as bio-derived solvents or supercritical fluids, could further reduce the environmental impact of the synthesis. A comparative analysis of existing and potential future catalytic methods highlights the ongoing trend towards more sustainable chemical production.
Table 1: Comparison of Catalytic Methods for the Synthesis of this compound
| Catalyst | Reaction Conditions | Yield (%) | Key Advantages |
| Silica Sulfate | Solvent-free, 80°C, 3h | 92 | Heterogeneous, recyclable, green chemistry principles. tandfonline.comtandfonline.com |
| Iodine (20 mol%) | Dichloromethane, reflux, 3h | 89 | Mild, efficient, high yield. niscpr.res.in |
Exploration of Novel Reactivity Patterns and Rearrangements
The reactivity of this compound has not been extensively studied. The molecule possesses several reactive sites, including the lactone carbonyl group, the α-proton, and the spiroketal linkage, which could be exploited in novel chemical transformations. Future research should focus on systematically investigating the reactivity of this compound under various conditions.
For instance, the lactone moiety could be a precursor to a range of functional groups through reactions such as aminolysis, reduction, or addition of organometallic reagents. The stereoelectronic effects of the spirocyclic system on the reactivity of the lactone are of fundamental interest. Additionally, the stability of the spiroketal under acidic or basic conditions warrants a thorough investigation, as this could lead to controlled ring-opening or rearrangement reactions, providing access to new molecular scaffolds. The development of acid-catalyzed rearrangements could potentially lead to the formation of other heterocyclic systems.
Advanced Stereocontrol and Asymmetric Catalysis
The 3-position of this compound is a stereocenter. While its synthesis can be achieved from enantiopure mandelic acid, leading to a product with a defined stereochemistry, the development of catalytic asymmetric methods would be a significant step forward. bldpharm.com Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. evitachem.com
Future research should aim to develop catalytic enantioselective methods for the synthesis of this spiro-lactone, starting from achiral or racemic precursors. This could involve the use of chiral Brønsted acids or Lewis acids to catalyze the spiroketalization reaction. Organocatalysis, which utilizes small organic molecules as catalysts, could also offer a powerful tool for achieving high enantioselectivity under mild conditions. evitachem.com The ability to control the absolute stereochemistry of the molecule would be crucial for any potential applications in areas where chirality is a key determinant of function, such as in the development of new pharmaceuticals or chiral materials.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and easier scalability compared to traditional batch processes. bldpharm.com The integration of the synthesis of this compound into a continuous flow process would represent a significant technological advancement.
Future research in this direction would involve the design of a flow reactor setup for the catalytic synthesis of the compound. This could involve the use of packed-bed reactors containing a solid-supported catalyst, allowing for continuous production and easy separation of the product. tandfonline.com Automation of the flow synthesis process, coupled with real-time reaction monitoring using techniques like in-line spectroscopy, would enable the rapid optimization of reaction conditions and the efficient production of the target molecule. niscpr.res.in Such automated platforms are becoming increasingly important in both academic and industrial research for accelerating the discovery and development of new chemical entities. tandfonline.com
Computational Design of New Derivatives with Tailored Chemical Properties
Computational chemistry provides powerful tools for the in-silico design of new molecules with desired properties, thereby guiding and accelerating experimental research. For this compound, computational methods such as Density Functional Theory (DFT) could be employed to explore its electronic structure, conformational landscape, and reactivity.
Future research should leverage computational modeling to design new derivatives of this compound with tailored chemical properties. For example, by introducing different substituents on the phenyl ring or the cyclohexane (B81311) ring, it would be possible to modulate the molecule's electronic properties, solubility, and steric hindrance. Computational screening of a virtual library of derivatives could identify candidates with enhanced reactivity for specific applications or with desirable physical properties for use in materials science. These theoretical predictions would then provide a rational basis for the targeted synthesis of the most promising new compounds.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identifies spirojunction protons (typically deshielded δ 4.0–5.0 ppm) and carbonyl signals (δ ~200–210 ppm for ketones).
- X-ray crystallography : Confirms spirocyclic geometry and substituent orientation .
- IR spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
How can low yields in fluorination reactions of spiroketals be mitigated?
Advanced
Fluorination of spiroketals (e.g., using [SF3][SbF6]) often suffers from low yields due to HF byproduct formation and competing decomposition. Strategies include:
- Temperature control : Reactions at –20°C minimize side reactions .
- Catalyst optimization : CsF as a mild fluoride source reduces aggressive fluorination.
- Solvent selection : Polar aprotic solvents (CH₃CN) stabilize intermediates.
- Byproduct trapping : Add MgO or CaCO₃ to neutralize HF .
What functional groups dictate the reactivity of this compound?
Basic
The ketone and dioxolane ether groups dominate reactivity:
- Ketone : Participates in nucleophilic additions (e.g., Grignard reactions) or reductions (NaBH₄).
- Dioxolane ether : Acid-sensitive; hydrolyzes to diols under H₃O⁺ .
- Phenyl group : Enables π-π stacking in crystal packing or electrophilic substitution .
How to interpret unexpected ¹⁹F NMR coupling constants in fluorinated spiro derivatives?
Advanced
Anomalous coupling constants (e.g., ²J(¹⁹F–¹⁹F) = 9.1 Hz vs. expected ~20–30 Hz) may arise from:
- Conformational flexibility : Rapid interconversion averaging coupling values.
- Through-space interactions : Non-bonded F···F proximity in rigid spiro systems.
- Solvent effects : Polar solvents stabilize specific conformers.
Validation via DFT calculations (e.g., Gaussian) or variable-temperature NMR is recommended .
How does the spirocyclic framework influence biological activity?
Advanced
Spiro compounds exhibit unique pharmacokinetic profiles due to:
- Rigidity : Reduces entropy loss upon binding to targets (e.g., enzymes).
- 3D complexity : Mimics bioactive conformations of natural products.
For example, 8-phenyl-1,7-diazaspiro[4.5]decan-2-one derivatives show affinity for neurokinin receptors, attributed to spiro-induced conformational restraint . Comparative SAR studies (Table 1) guide optimization:
| Compound | Key Modification | Bioactivity |
|---|---|---|
| 3-Phenyl-1,4-dioxaspiro... | Ketone at C2 | Antiviral (in vitro) |
| 8-Methyl analog | Methyl at C8 | Reduced cytotoxicity |
| Difluoro derivative | Fluorine at C8,8 | Enhanced metabolic stability |
What computational methods predict spirocyclic compound stability?
Q. Advanced
- Conformational analysis : Molecular dynamics (MD) simulations assess ring puckering and strain.
- DFT calculations : Optimize geometries (B3LYP/6-31G*) and compute thermodynamic stability.
- NMR chemical shift prediction : Tools like ACD/Labs or SHIFTX2 validate experimental data .
How to address contradictory crystallographic and spectroscopic data?
Advanced
Discrepancies between X-ray (static structure) and NMR (dynamic solution behavior) require:
- Variable-temperature XRD : Captures conformational flexibility.
- SC-XRD vs. PXRD : Single-crystal data resolve disorder; powder data may average signals.
- Solid-state NMR : Cross-validates crystallographic H-bonding networks .
What are the challenges in scaling up spirocyclic compound synthesis?
Q. Advanced
- Purification : Spiro compounds often require chromatography due to polar byproducts.
- Stereochemical control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Rh/BINAP) ensure enantiopurity .
- Solvent recovery : High-boiling solvents (DMF, THF) complicate large-scale workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
